5-Bromosalicylaldehyde
Overview
Description
5-Bromosalicylaldehyde: is an organic compound with the molecular formula C7H5BrO2 . It is a derivative of salicylaldehyde, where a bromine atom is substituted at the fifth position of the benzene ring. This compound is known for its pale yellow to yellow-beige powder form and has a molecular weight of 201.02 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions: 5-Bromosalicylaldehyde can be synthesized through various methods. One common method involves the bromination of salicylaldehyde using bromine in the presence of a solvent like acetic acid. The reaction typically proceeds under controlled temperature conditions to ensure selective bromination at the fifth position .
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale bromination processes with stringent control over reaction parameters to achieve high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions: 5-Bromosalicylaldehyde undergoes various chemical reactions, including:
Condensation Reactions: It reacts with amines to form Schiff bases, which are valuable intermediates in organic synthesis.
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Complexation Reactions: It forms complexes with transition metals, which are studied for their unique properties.
Common Reagents and Conditions:
Condensation Reactions: Typically involve amines and are carried out in solvents like ethanol or methanol under reflux conditions.
Substitution Reactions: Require nucleophiles such as thiols or amines and are often conducted in polar solvents.
Complexation Reactions: Involve metal salts and are performed in aqueous or organic solvents.
Major Products:
Schiff Bases: Formed from condensation reactions with amines.
Substituted Derivatives: Resulting from nucleophilic substitution reactions.
Metal Complexes: Produced from complexation reactions with transition metals.
Scientific Research Applications
5-Bromosalicylaldehyde has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 5-Bromosalicylaldehyde involves its ability to form Schiff bases and metal complexes. These interactions can modulate biological pathways and molecular targets. For instance, Schiff bases derived from this compound have been shown to inhibit specific enzymes and proteins, thereby affecting cellular processes . The exact molecular targets and pathways depend on the specific derivatives and complexes formed .
Comparison with Similar Compounds
- 5-Chlorosalicylaldehyde
- 2-Hydroxy-5-nitrobenzaldehyde
- Salicylaldehyde
- 2-Hydroxy-5-methoxybenzaldehyde
- 4-(Diethylamino)salicylaldehyde
- 3,5-Dibromosalicylaldehyde
- 3,5-Dichlorosalicylaldehyde
- 3-Ethoxysalicylaldehyde
- 2-Hydroxy-4-methoxybenzaldehyde
Comparison: 5-Bromosalicylaldehyde is unique due to the presence of the bromine atom, which imparts distinct reactivity and properties compared to its analogs. For example, the bromine atom can participate in specific substitution reactions that are not possible with other halogenated or non-halogenated derivatives. Additionally, the electronic effects of the bromine atom can influence the compound’s reactivity and interactions with other molecules .
Properties
IUPAC Name |
5-bromo-2-hydroxybenzaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrO2/c8-6-1-2-7(10)5(3-6)4-9/h1-4,10H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MKKSTJKBKNCMRV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)C=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8022165 | |
Record name | 5-Bromosalicylaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8022165 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1761-61-1 | |
Record name | 5-Bromosalicylaldehyde | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1761-61-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Bromosalicylaldehyde | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001761611 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 5-Bromosalicylaldehyde | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9258 | |
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Record name | 5-Bromosalicylaldehyde | |
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URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7310 | |
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Record name | Benzaldehyde, 5-bromo-2-hydroxy- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 5-Bromosalicylaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8022165 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-bromosalicylaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.607 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | 5-BROMOSALICYLALDEHYDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0Z65A0A8CE | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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